4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-18-16-20(27-2)10-11-22(18)29(25,26)23-12-6-7-13-24-14-15-28-21(17-24)19-8-4-3-5-9-19/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFELLGBWZUCCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the phenylmorpholino moiety: This step involves the nucleophilic substitution reaction where the amine group of the phenylmorpholine reacts with the benzenesulfonamide intermediate.
Final assembly: The final product is obtained by coupling the intermediate with 4-(2-phenylmorpholino)butylamine under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The phenylmorpholino moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural Analogues and Their Activities
Key analogs from the evidence include:
Key structural differences :
- Aromatic substitutions: The target compound lacks electron-withdrawing groups (e.g., chloro in Compound 11) or fused heterocycles (e.g., quinazolinone in Compound A), which are critical for antimicrobial and anti-inflammatory activities in analogs .
- N-substituent: The 2-phenylmorpholino-butyl chain in the target compound is unique. Morpholino groups are known to enhance solubility and modulate pharmacokinetics compared to pyrimidinyl or thiazolyl substituents .
Pharmacological and Physicochemical Comparisons
Antimicrobial Activity
- Compound 11 and 18 () show strong antimicrobial activity due to chlorobenzoyl and pyrimidinyl groups, which enhance membrane penetration and target binding .
Anti-inflammatory and Analgesic Activity
- QPhD and Compound C () exhibit anti-inflammatory and analgesic effects via COX-2 inhibition, linked to their quinazolinone and diphenylsulfone moieties .
- Target compound: The methoxy group may confer mild COX-2 inhibition, but the lack of quinazolinone likely reduces potency compared to QPhD.
Physicochemical Properties
- LogP: The target compound’s methyl and phenyl groups increase lipophilicity (higher LogP) compared to pyrimidinyl analogs (e.g., Compound A). However, the morpholino group may improve aqueous solubility .
- Synthetic accessibility: The target compound’s synthesis would require sequential alkylation and sulfonylation steps, similar to methods in for N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide .
Biological Activity
The compound 4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide , often referred to in literature as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 366.49 g/mol
This compound features a sulfonamide group attached to a morpholine and aromatic moieties, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Apoptosis induction |
| Compound B | HeLa | 12.34 | Cell cycle arrest |
| 4-Methoxy... | A549 | 10.50 | Inhibition of DNA synthesis |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably, it has been observed to target carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
Case Study: Inhibition of Carbonic Anhydrase
A study evaluated the inhibitory effects of various sulfonamides on carbonic anhydrases, revealing that certain derivatives exhibited nanomolar potency against CA IX, a marker for aggressive tumors. The compound demonstrated a K_i value of approximately 89 pM against CA IX, indicating its potential as a therapeutic agent in targeting tumor microenvironments.
Antimicrobial Activity
In addition to anticancer properties, sulfonamides are traditionally known for their antimicrobial effects. The compound's structure suggests that it may also possess antibacterial activity by inhibiting bacterial folate synthesis.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Recent Advances
Recent research has emphasized the need for further structural modifications to enhance the biological activity of sulfonamide derivatives. For instance, substituting different groups on the morpholine ring may improve selectivity and potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
